Ácido clodrónico
Descripción general
Descripción
Synthesis Analysis
The synthesis of Clodronic Acid involves complex processes aiming at enhancing its bioavailability and effectiveness. Innovative approaches like the synthesis of novel tetra-, tri-, and dipivaloyloxymethyl esters of Clodronic Acid have been explored to improve its lipophilicity and intestinal absorption, suggesting a shift from paracellular to transcellular absorption pathways. These methodologies underscore the ongoing advancements in optimizing Clodronic Acid's synthesis for therapeutic use.
Molecular Structure Analysis
The molecular structure of Clodronic Acid is intricately linked to its biological activities. Studies on its calcium complexes reveal polymeric structures that provide new insights into its binding capabilities. These structures, such as the monomeric and polymeric calcium complexes, showcase the compound's unique ability to interact with calcium ions, underpinning its role in bone metabolism and resorption processes.
Chemical Reactions and Properties
Clodronic Acid's chemical reactivity is central to its mechanism of action. It is metabolized into a toxic beta-gamma-methylene analog of ATP, which competitively inhibits ADP/ATP translocase, affecting mitochondrial membrane potential and cellular energy metabolism. This reaction pathway is crucial for inducing osteoclast apoptosis and inhibiting bone resorption, highlighting the compound's targeted action on bone metabolism.
Physical Properties Analysis
The physical properties of Clodronic Acid, including its solubility, stability, and crystalline structure, are critical for its pharmaceutical formulation and effectiveness. The development of its calcium complexes demonstrates the compound's versatile physical characteristics, which can be tailored for specific therapeutic applications, ensuring optimal bioavailability and therapeutic efficacy.
Chemical Properties Analysis
Clodronic Acid's chemical properties, such as its reactivity with bone matrix components and ability to form stable complexes with metal ions, are foundational to its antiresorptive activity. The exploration of its boronic and boric acid esters further expands our understanding of its chemical versatility and potential for novel therapeutic applications beyond bone resorption inhibition.
- Clodronic Acid - A detailed overview of its mechanism and activities.
- A Structural Study of Bisphosphonate Metal Complexes - Insights into its calcium complexes and molecular structure.
- Bisphosphonate prodrugs: synthesis and in vitro evaluation - Analysis of novel esters for improved bioavailability.
Aplicaciones Científicas De Investigación
Tratamiento de la osteoporosis
Se ha demostrado que el ácido clodrónico es eficaz para el mantenimiento o la mejora de la densidad mineral ósea cuando se administra por vía oral, intramuscular o intravenosa en pacientes con osteoporosis . El uso del fármaco también se asocia con reducciones en el riesgo de fractura .
Tratamiento de la enfermedad de Paget
El ácido clodrónico ha demostrado eficacia antirresortiva en una variedad de enfermedades asociadas con reabsorción ósea excesiva, incluida la enfermedad de Paget .
Hipercalcemia de malignidad
El ácido clodrónico se utiliza en el tratamiento de la hipercalcemia de malignidad .
Metástasis óseas osteolíticas
El compuesto se ha utilizado en el tratamiento de metástasis óseas osteolíticas .
Hiperparatiroidismo primario
El ácido clodrónico se ha utilizado en el tratamiento del hiperparatiroidismo primario .
Prevención de la pérdida ósea y estabilización después de la artroscopia
Hay más datos disponibles sobre la prevención de la pérdida ósea y la estabilización después de la artroscopia .
Tratamiento del síndrome algodístrofico
El ácido clodrónico también ha demostrado ser eficaz para el síndrome algodístrofico .
Tratamiento de la osteoporosis transitoria de cadera
El ácido clodrónico se ha utilizado en el tratamiento de la osteoporosis transitoria de cadera .
Mecanismo De Acción
Target of Action
Clodronic acid, also known as Clodronate, is a first-generation bisphosphonate . Its primary target is the osteoclast , a type of bone cell that breaks down bone tissue . This action is crucial in the management of diseases associated with excessive bone resorption .
Mode of Action
Clodronic acid inhibits osteoclast-mediated bone resorption . It achieves this by mimicking pyrophosphate, a natural regulator of bone calcification and decalcification . The compound is taken into the osteoclasts, where it acts to inhibit their function .
Biochemical Pathways
Clodronic acid affects the biochemical pathways involved in bone resorption. It is believed to induce apoptosis in osteoclasts, leading to a decrease in bone resorption . Additionally, it has anti-inflammatory effects, shown by a reduction in inflammatory markers like IL-1β, IL-6, and TNF-α .
Pharmacokinetics
Oral clodronic acid has a bioavailability of 1-2% . A 200mg intravenous dose reaches a Cmax of 16.1mg/L with an AUC of 44.2mgh/L . A 200mg intramuscular dose reaches a Cmax of 12.8mg/L with an AUC of 47.5mgh/L . The compound has a long duration of action due to its slow release from bone .
Result of Action
The inhibition of osteoclast-mediated bone resorption by clodronic acid leads to a decrease in bone loss. This makes it effective in the treatment of osteoporosis in post-menopausal women and men, reducing the risk of vertebral fractures . It is also used to manage hyperparathyroidism, hypercalcemia in malignancy, and multiple myeloma .
Action Environment
The action of clodronic acid can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the patient’s overall health status, including kidney function, as renal insufficiency can impact the drug’s effectiveness
Safety and Hazards
Clodronic Acid has a wide therapeutic index as a large overdose is required for significant toxicity . Patients should be counselled regarding the risk of hypocalcemia, hypovolemia, renal insufficiency, transient hyperphosphatemia, and transient hyperparathyroidism . It has been shown to have several adverse effects, including signs of discomfort, agitation, or colic, usually within 2 hours of treatment .
Propiedades
IUPAC Name |
[dichloro(phosphono)methyl]phosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4Cl2O6P2/c2-1(3,10(4,5)6)11(7,8)9/h(H2,4,5,6)(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSIXWWBWUQEHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(P(=O)(O)O)(P(=O)(O)O)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4Cl2O6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046959 | |
Record name | Clodronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Clodronate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014858 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.47e+00 g/L | |
Record name | Clodronate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014858 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act. Osteoclasts mediate resorption of bone. When osteoclasts bind to bone they form podosomes, ring structures of F-actin. Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption. First generation bisphosphonates closely mimic the structure of pyrophosphate, which can be incorporated into ATP anologues that cannot be hydrolyzed, disrupting all ATP mediated actions of osteoclasts. | |
Record name | Clodronic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00720 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
10596-23-3 | |
Record name | Clodronate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10596-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clodronic acid [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010596233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clodronic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00720 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Clodronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clodronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.090 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLODRONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0813BZ6866 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Clodronate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014858 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
250 °C | |
Record name | Clodronic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00720 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Clodronate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014858 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.